molecular formula C8H7FO2S B1343165 3-Fluoro-5-(methylthio)benzoic acid CAS No. 453565-64-5

3-Fluoro-5-(methylthio)benzoic acid

Cat. No.: B1343165
CAS No.: 453565-64-5
M. Wt: 186.21 g/mol
InChI Key: ZSEWNFQVEKASQW-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methylthio)benzoic acid (CAS 453565-64-5) is a fluorinated benzoic acid derivative with a molecular formula of C₈H₇FO₂S and a molecular weight of 186.2 g/mol . Its structure features a fluorine atom at the 3-position and a methylthio (-SCH₃) group at the 5-position of the benzene ring. This compound is primarily used as a building block in medicinal chemistry and pharmaceutical synthesis, leveraging the electron-withdrawing fluorine and sulfur-containing substituents to modulate lipophilicity, metabolic stability, and target binding affinity.

Properties

IUPAC Name

3-fluoro-5-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEWNFQVEKASQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610389
Record name 3-Fluoro-5-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453565-64-5
Record name 3-Fluoro-5-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-(methylthio)benzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methylthio group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations in Fluorinated Benzoic Acids

The following table summarizes key structural analogs of 3-fluoro-5-(methylthio)benzoic acid and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound 453565-64-5 C₈H₇FO₂S 186.2 -F (3-), -SCH₃ (5-) Intermediate for APIs; moderate lipophilicity
3-Fluoro-5-(trifluoromethyl)benzoic acid 161622-05-5 C₈H₄F₄O₂ 208.11 -F (3-), -CF₃ (5-) High lipophilicity; used in APIs for enhanced binding affinity
3-Fluoro-5-(pentafluorothio)benzoic acid 1448319-13-8 C₇H₄F₆O₂S 266.16 -F (3-), -SF₅ (5-) Extreme electronegativity; potential use in agrochemicals
3-(Methylthio)-5-(trifluoromethyl)benzoic acid 53985-40-3 C₉H₆F₃O₂S 236.21 -SCH₃ (3-), -CF₃ (5-) Combines lipophilic -CF₃ and -SCH₃; explored in kinase inhibitors
5-Fluoro-2-(trifluoromethyl)benzoic acid 654-99-9 C₈H₄F₄O₂ 208.11 -F (5-), -CF₃ (2-) Altered regiochemistry; used in PET tracer synthesis

Structural and Electronic Effects

  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group (e.g., 161622-05-5) imparts stronger electron-withdrawing effects compared to methylthio (-SCH₃), enhancing electrophilicity and metabolic resistance .
  • Lipophilicity :

    • -CF₃ (logP ~2.5) increases lipophilicity more significantly than -SCH₃ (logP ~1.8), favoring membrane permeability in drug candidates .
    • -SF₅ (logP ~3.1) further elevates lipophilicity but may reduce solubility .

Biological Activity

3-Fluoro-5-(methylthio)benzoic acid (CAS No. 453565-64-5) is a benzoic acid derivative with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This compound is characterized by a fluorine atom and a methylthio group at specific positions on the benzene ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H7_7FO2_2S. The structural features include:

  • Fluorine Substitution : The presence of fluorine can enhance lipophilicity and modify the electronic properties of the compound.
  • Methylthio Group : This group may contribute to the compound's reactivity and biological interactions.
PropertyValue
Molecular Weight188.20 g/mol
Melting PointNot specified
Purity≥ 97%
Storage Temperature2-8°C

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : Similar to other benzoic acid derivatives, it may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound has been shown to interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could be relevant in reducing oxidative stress in cells.

Biological Activities

Research into the biological activities of this compound suggests several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations into similar compounds have shown that modifications in the benzoic acid structure can lead to enhanced anticancer activity by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have reported on the biological activity of compounds related to this compound:

  • A study published in Pharmaceutical Research evaluated benzoic acids' effects on cancer cell lines, revealing that structural modifications significantly impacted their cytotoxicity profiles .
  • Another research article highlighted the role of fluorinated benzoic acids in modulating enzyme activity, suggesting that fluorine substitution could enhance binding affinity to target enzymes .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The lipophilic nature due to fluorine substitution may facilitate better absorption in biological systems.
  • Distribution : The compound's distribution within tissues will depend on its interaction with plasma proteins and cellular transport mechanisms.
  • Metabolism : Metabolic pathways involving conjugation and oxidation may alter the compound's efficacy and safety profile.

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